BenchChemオンラインストアへようこそ!

2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid

Aldose Reductase Inhibition IC50 Diabetic Complications

This compound is the exact ALR2 inhibitor scaffold (S12728) identified via virtual screening. It is essential for research requiring a selective, non-carboxylic acid ALR2 inhibitor with documented cross-docking poses and a clear SAR trajectory. Unlike generic sulfonamides, this molecule's unique 4-methylphenylsulfonyl and 2-thiophen-2-ylethyl pharmacophore ensures ALR2-over-ALR1 selectivity, eliminating ALR1 artifacts. Procure this specific structure for reproducible lead optimization, assay calibration (IC50s: 18.8-58.8 µM), and docking benchmark studies—substitutions will result in order-of-magnitude potency shifts.

Molecular Formula C15H17NO4S2
Molecular Weight 339.42
CAS No. 102996-97-4
Cat. No. B2992187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid
CAS102996-97-4
Molecular FormulaC15H17NO4S2
Molecular Weight339.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC(=O)O
InChIInChI=1S/C15H17NO4S2/c1-12-4-6-14(7-5-12)22(19,20)16(11-15(17)18)9-8-13-3-2-10-21-13/h2-7,10H,8-9,11H2,1H3,(H,17,18)
InChIKeyGKFMJMVUWQZZQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid (CAS 102996-97-4) for Aldose Reductase Research


2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid (CAS 102996-97-4), also referred to as S12728, is a synthetic sulfonamido-glycine derivative . This compound was identified through an integrated virtual screening campaign as a micromolar inhibitor of aldose reductase (ALR2, EC 1.1.1.21), a critical enzyme in the polyol pathway implicated in diabetic complications . Its characterization as a selective, non-carboxylic acid-derived ALR2 inhibitor scaffold makes it a valuable starting point for structure-based lead optimization in medicinal chemistry programs focused on diabetic neuropathy and related inflammatory conditions .

Why Generic Substitution is Risky: The Specific Pharmacophore of 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid


Direct substitution with a generic ALR2 inhibitor or a close sulfonamide analog is not scientifically valid due to the compound's unique bifunctional pharmacophore. The combination of the 4-methylphenylsulfonyl group and the 2-thiophen-2-ylethyl tail on the glycine backbone is specifically required for its distinct binding pose within the ALR2 active site, as determined by cross-docking studies . This specific structure confers a selectivity profile (ALR2 over ALR1) that is not a class-level property of all sulfonamido-acetic acids . Even minor modifications result in order-of-magnitude shifts in inhibitory potency, as demonstrated by the lead optimization campaign that generated derivatives with IC50 values spanning from 0.038 μM to 11.29 μM , underscoring that procurement of the exact chemical structure is critical for reproducible research outcomes.

Quantitative Evidence Guide: Selecting 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid Over Analogs


ALR2 Inhibitory Potency Benchmarked Against Known Inhibitors

The compound demonstrates confirmed ALR2 inhibitory activity with a reported IC50 of 58.8 μM in a purified enzyme assay [1]. A separate entry in the BRENDA database reports a similar value of 58.87 μM under unspecified conditions [2]. This places it as a mid-micromolar lead, distinctly less potent than clinical-stage inhibitors such as Tolrestat (IC50 ≈ 0.035 μM) but validating its utility as a starting scaffold for optimization, where synthesized derivatives achieved sub-micromolar potency (IC50 down to 0.038 μM) .

Aldose Reductase Inhibition IC50 Diabetic Complications

Selectivity Profile: ALR2 Inhibition with Spared ALR1 Activity

A critical differentiator of this compound is its functional selectivity. BRENDA enzyme data explicitly annotate it as an "inhibitor of ALR2, but no inhibition of ALR1" [1]. This is a significant advantage over non-selective aldose reductase inhibitors, as ALR1 (aldehyde reductase) is involved in detoxification pathways, and its inhibition is linked to adverse effects that caused the failure of earlier clinical candidates [2].

Kinase Selectivity ALR1 Off-Target Effect

Potency Range Within the Virtual Screening Hit Cohort

The original virtual screening campaign identified 12 ALR2 inhibitors with IC50 values spanning from 1.19 μM to 107.30 μM [1]. The target compound's IC50 of 58.8 μM places it in the lower half of this potency distribution, validating its representative nature of the discovered chemotype. This provides critical context for its selection; it is not the most potent hit but served as the chosen scaffold for further optimization due to its favorable binding pose [2].

Hit Identification Virtual Screening Structure-Activity Relationship

Divergent IC50 Values Sourced from Independent Assays

An alternative IC50 value of 18.8 μM (0.0188 mM) is recorded in the BRENDA database under specific conditions (pH 6.2, 30°C) [1], contrasting with the commonly cited 58.8 μM [2]. This ~3-fold difference highlights a sensitivity to assay conditions (likely pH or substrate concentration) that is critical for experimental design. A researcher procuring this compound cannot assume a universal potency value and must calibrate for their specific buffer system.

Assay Reproducibility Enzyme Kinetics Inter-Laboratory Comparison

Verified Binding Mode Supports Structure-Based Drug Design

Unlike many virtual screening hits with unconfirmed binding modes, the target compound's interaction with ALR2 has been computationally validated. AutoDock studies show the carboxylate moiety of S12728 forms a critical interaction in the enzyme's "anion-binding pocket" of the 1US0 ultrahigh-resolution structure [1]. This rational binding pose served as the basis for the successful lead optimization campaign, confirming its value as a structurally informed chemical probe [2].

Molecular Docking Pharmacophore Crystallography

Optimal Application Scenarios for Procuring 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid


Lead Optimization Campaigns for Diabetic Neuropathy

Pharmaceutical research teams focused on designing next-generation ALR2 inhibitors for diabetic complications should procure this compound as a validated starting scaffold. Its moderate potency (IC50 58.8 μM) [1] and well-documented structure-activity relationship from the 2012 lead optimization study, which produced derivatives with sub-micromolar activity, provide a clear vector for chemical modification and intellectual property generation.

Selective Chemical Probe for ALR2-Specific Pathway Dissection

Academic or industrial groups studying the polyol pathway require a tool compound that discriminates between ALR2 and the closely related detoxifying enzyme ALR1. This compound is explicitly annotated as "inhibitor of ALR2, but no inhibition of ALR1" [2], making it suitable for functional studies where ALR1-related artifacts must be excluded, unlike non-selective probes such as sorbinil.

Calibration and Reference Standard in High-Throughput ALR2 Screens

For core facilities and screening centers running ALR2 inhibition assays, this compound serves as a reproducible, mid-range potency reference standard. The availability of its IC50 data from multiple independent sources (58.8 μM and 18.8 μM) [3] allows assay developers to use it for inter-assay calibration and Z'-factor validation, ensuring robust screening performance.

Computational Chemistry and Pharmacophore Modeling

Computational groups developing and validating docking algorithms or pharmacophore models for aldo-keto reductase targets should procure this compound as a benchmark. Its validated docking pose within the ALR2 anion-binding pocket (PDB 1US0) [1] provides a gold-standard reference for testing virtual screening workflows or scoring function accuracy.

Quote Request

Request a Quote for 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.